molecular formula C16H20N2O4 B558201 Boc-Trp-OH CAS No. 13139-14-5

Boc-Trp-OH

Cat. No. B558201
CAS RN: 13139-14-5
M. Wt: 304,35 g/mole
InChI Key: NFVNYBJCJGKVQK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Trp-OH is a standard amino acid and an unlabeled reagent used for peptide synthesis . It is used in the synthesis of novel marocyclic compounds as motilin receptor antagonists .


Synthesis Analysis

Boc-Trp-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has been used in the synthesis of peptides containing both arginine and tryptophan . During deprotection, the sulfonyl protecting groups released from arginine side chains can reattach on tryptophan residues, despite using scavenger additives in the cleavage mixture .


Molecular Structure Analysis

The molecular formula of Boc-Trp-OH is C16H20N2O4 . For more detailed structural information, you may refer to resources such as PubChem .


Chemical Reactions Analysis

Boc-Trp-OH, containing the amino acid tryptophan, is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin . It has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .


Physical And Chemical Properties Analysis

Boc-Trp-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=2 in AcOH) is -22.0 - -18.0 ° .

Scientific Research Applications

  • Synthesis of Endomorphin-1 : Boc-Trp-OH was used in the efficient chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This method proved to be productive, with minimal side-chain protection and simple purification, greening the synthesis of the peptide (Sun et al., 2011).

  • By-Products in Chemical Reactions : A study on by-products formed during the treatment of Boc-Trp-OH with trifluoroacetic acid revealed that H-Trp (1'-tert-butyl)-OH was a major by-product, providing insights into the side reactions in peptide synthesis (Ogawa et al., 1978).

  • Protecting Group for Tryptophan : Research into a new protecting group for tryptophan in solid-phase peptide synthesis found that Boc-Trp-OH could protect against acid-catalyzed side reactions and facilitate purification by HPLC (Wahlström & Undén, 2009).

  • Oxidative Modification Studies : Boc-Trp-OH was used as a model to study the oxidative modification of tryptophan residues exposed to peroxynitrite, providing insights into the degradation of Trp residues in proteins (Kato et al., 1997).

  • Peptide Hydrogel Research : Boc-Trp-OH was utilized in the development of a novel di-peptide hydrogel, highlighting its potential in stimuli-responsive biomaterials (Falcone et al., 2019).

  • Cholecystokinin Analogs Synthesis : Boc-Trp-OH played a role in the synthesis and biological evaluation of cholecystokinin analogs, demonstrating its relevance in the study of peptide-based therapeutics (Amblard et al., 1993).

Safety And Hazards

When handling Boc-Trp-OH, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNYBJCJGKVQK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884506
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp-OH

CAS RN

13139-14-5
Record name N-tert-Butoxycarbonyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxycarbonyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Trp-OH
Reactant of Route 2
Reactant of Route 2
Boc-Trp-OH
Reactant of Route 3
Reactant of Route 3
Boc-Trp-OH
Reactant of Route 4
Reactant of Route 4
Boc-Trp-OH
Reactant of Route 5
Reactant of Route 5
Boc-Trp-OH
Reactant of Route 6
Reactant of Route 6
Boc-Trp-OH

Citations

For This Compound
334
Citations
R Gonzalez-Muniz, F Bergeron… - Journal of medicinal …, 1990 - ACS Publications
… Compound 5, Boc-Trp-Orn(Z)-Asp-Phe-NH2, was synthesized by condensation of Boc-Trp-OH with the peptide fragment H-Orn(Z)-Asp-Phe-NH2, prepared as previously described,33 …
Number of citations: 19 pubs.acs.org
T FUKUDA, M WAKIMASU, S KOBAYASHI… - Chemical and …, 1982 - jstage.jst.go.jp
… Boc-TrprH and 9 were treated with neat TFA for lh at room temperature and TFA was removed by evaporation The N MR spectrum of the whole residue derived from Boc—Trp—OH …
Number of citations: 14 www.jstage.jst.go.jp
EE Sugg, MJ Kimery, JM Ding… - Journal of medicinal …, 1995 - ACS Publications
… the - -Boc-MePhe-OH, Na-BocLys(Ne-Tac)-OH, Na-Boc-Lys(Nf-Cpac)-OH, Na-Boc-4-Amf(N#-Tac)-OH, Na-Boc-4-Amf(N*-Cpac)-OH, Na-Boc-D/L-3-Amf(Ns-Tac)-OH, and - -Boc-Trp-OH. …
Number of citations: 18 pubs.acs.org
CT Cheng, V Lo, J Chen, WC Chen, CY Lin… - Bioorganic & medicinal …, 2001 - Elsevier
Two novel cyclic tetrapeptides: cyclo[Lys-Tyr-Lys-Ahx-] 7a and cyclo[Lys-Trp-Lys-Ahx-] 7b were synthesized by coupling protected amino acid in solution and the subsequent cyclization …
Number of citations: 14 www.sciencedirect.com
K SUZUKI, N ENDO, K NITTA… - Chemical and …, 1978 - jstage.jst.go.jp
… of sulfonic acid containing TPP with Boc—Trp—OH were quantitative within 30 … from Boc—Trp—OH with the use of two reagents as example. Thus, the reaction mixture of Boc— Trp-OH …
Number of citations: 18 www.jstage.jst.go.jp
K Gademann, M Ernst, D Seebach… - Helvetica Chimica …, 2000 - Wiley Online Library
… The synthesis started with the N‐protected natural amino acids Boc‐Phe‐OH, Boc‐Trp‐OH, Boc‐Lys(2‐Cl‐Z)‐OH, and Boc‐Thr(OBn)‐OH, which were homologated to the …
Number of citations: 109 onlinelibrary.wiley.com
RK Sharma, RP Reddy, W Tegge… - Journal of medicinal …, 2009 - ACS Publications
… 3a−f were then coupled with commercially available Boc-Trp-OH in the presence of N,N′-… 7a−f were first neutralized and then coupled with Boc-Trp-OH to produce N-α-Boc-l-Trp-l-His…
Number of citations: 56 pubs.acs.org
小川博, 佐々木敬, 入江寛, 矢島治明 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
… Confirmatively, Boc—Trp-OH was similarly treated with TFA in the presence of anisole containing EDT. No pink color was observed, but four by—products, besides tryptophan, were …
Number of citations: 2 jlc.jst.go.jp
H OGAWA, T SASAKI, H IRIE… - Chemical and …, 1978 - jstage.jst.go.jp
… Confirmatively, Boc—Trp-OH was similarly treated with TFA in the presence of anisole containing EDT. No pink color was observed, but four by—products, besides tryptophan, were …
Number of citations: 52 www.jstage.jst.go.jp
B Charpentier, A Dor, P Roy, P England… - Journal of medicinal …, 1989 - ACS Publications
… TFA21 (5.5 g, 9.23 mmol) in DMF containing Et3N (1.3 mL, 9.23 mmol) were added Boc-Trp-OH (1.06 g, 9.23 mmol), HONSu (1.06 g, 9.23 mmol), and DCC (2.28 g, 11 mmol) as …
Number of citations: 70 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.